N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(thiophen-3-yl)acetamide
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Overview
Description
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(thiophen-3-yl)acetamide is a complex organic compound featuring a furan ring, a thiophene ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the furan and thiophene rings. One common approach is to start with furan-3-carbaldehyde and thiophene-3-carboxylic acid, which undergoes a series of reactions including esterification, amidation, and alkylation.
Industrial Production Methods: In an industrial setting, the synthesis might be optimized for large-scale production, using catalysts and specific reaction conditions to increase yield and purity. Continuous flow chemistry and microwave-assisted synthesis are potential methods to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the furan and thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Furan-3-carboxylic acid, thiophene-3-carboxylic acid.
Reduction: Furan-3-methanol, thiophene-3-methanol.
Substitution: Various substituted furans and thiophenes.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The biological applications of this compound are vast. It can be used in the study of enzyme inhibitors, receptor ligands, and as a probe in biological assays.
Medicine: In medicine, this compound has potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: In industry, this compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
N-(furan-2-ylmethyl)-N-(2-methoxyethyl)-2-(thiophen-3-yl)acetamide
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(thiophen-2-yl)acetamide
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(thiophen-3-yl)propanamide
Uniqueness: N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(thiophen-3-yl)acetamide is unique due to its specific arrangement of functional groups and rings, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-17-6-4-15(9-13-2-5-18-10-13)14(16)8-12-3-7-19-11-12/h2-3,5,7,10-11H,4,6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEIUTCQJUQXLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)CC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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